

# In Vivo Imaging of ChemR23 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | ChemR23 ligand-1 |           |
| Cat. No.:            | B12423298        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammation, immune responses, and various disease processes. Its involvement in conditions such as acute lung injury, pulmonary fibrosis, and cancer has made it an attractive target for diagnostic imaging and therapeutic intervention. In vivo imaging of ChemR23 in animal models provides a powerful tool to study its expression and function non-invasively, enabling the evaluation of disease progression and the efficacy of novel therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of ChemR23 using positron emission tomography (PET) with a specific focus on the radiotracer [64Cu]NODAGA-CG34.

## I. PET Imaging of ChemR23 with [64Cu]NODAGA-CG34

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo. The development of specific radiotracers targeting ChemR23 has enabled its visualization and quantification in various animal models.

Radiotracer: [64Cu]NODAGA-CG34



[64Cu]NODAGA-CG34 is a PET radiotracer consisting of the CG34 peptide, a potent and selective agonist for ChemR23, conjugated to the chelator NODAGA and radiolabeled with Copper-64 (64Cu). 64Cu is a positron-emitting radionuclide with a half-life of 12.7 hours, which is suitable for imaging with peptide-based radiotracers.

### **Quantitative Data Summary**

The following tables summarize the biodistribution of [64Cu]NODAGA-CG34 in different murine models, expressed as the percentage of injected dose per gram of tissue (%ID/g). This data is crucial for understanding the tracer's in vivo behavior and identifying target engagement.

Table 1: Biodistribution of [64Cu]NODAGA-CG34 in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

| Organ   | Control (%ID/g ± SEM) | LPS-Treated (%ID/g ± SEM) |
|---------|-----------------------|---------------------------|
| Lungs   | ~0.5 ± 0.1            | ~1.0 ± 0.2                |
| Spleen  | ~0.8 ± 0.2            | ~1.5 ± 0.3                |
| Liver   | ~1.2 ± 0.3            | ~2.0 ± 0.4                |
| Kidneys | ~2.5 ± 0.5            | ~3.5 ± 0.6                |
| Muscle  | ~0.2 ± 0.05           | ~0.3 ± 0.07               |
| Blood   | ~1.0 ± 0.2            | ~1.2 ± 0.3                |
|         |                       |                           |

Data is generalized from published studies and represents typical values observed ~90 minutes postinjection.

Table 2: Biodistribution of a <sup>68</sup>Ga-labeled NODAGA-conjugated peptide in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis (Representative Data)



| Organ                            | Control (%ID/g ±<br>SD) | Bleomycin-Treated<br>(Day 14) (%ID/g ±<br>SD) | Bleomycin-Treated<br>(Day 21) (%ID/g ±<br>SD) |
|----------------------------------|-------------------------|-----------------------------------------------|-----------------------------------------------|
| Lungs                            | 0.05 ± 0.02             | 0.21 ± 0.03                                   | 0.59 ± 0.39                                   |
| Blood                            | 0.10 ± 0.03             | 0.12 ± 0.04                                   | 0.15 ± 0.05                                   |
| Liver                            | 0.15 ± 0.04             | 0.18 ± 0.05                                   | 0.20 ± 0.06                                   |
| Kidneys                          | 1.50 ± 0.30             | 1.60 ± 0.40                                   | 1.70 ± 0.45                                   |
| Muscle                           | 0.08 ± 0.02             | 0.10 ± 0.03                                   | 0.12 ± 0.04                                   |
| Data is based on a study using a |                         |                                               |                                               |
| collagen-targeting               |                         |                                               |                                               |

study using a collagen-targeting peptide and is representative of expected trends in a fibrosis model.[1][2]

Table 3: Biodistribution of a <sup>68</sup>Ga-labeled NODAGA-RGD Dimer in a Murine Melanoma Xenograft Model (Representative Data for Tumor Imaging)

| Organ                                                                                                         | %ID/g at 45 min |
|---------------------------------------------------------------------------------------------------------------|-----------------|
| Tumor                                                                                                         | ~3.5            |
| Blood                                                                                                         | ~1.5            |
| Liver                                                                                                         | ~0.5            |
| Kidneys                                                                                                       | ~4.0            |
| Muscle                                                                                                        | ~0.8            |
| This data is from a different peptide tracer but illustrates typical uptake values in a solid tumor model.[3] |                 |



### II. Experimental Protocols

## Protocol 1: Synthesis and Radiolabeling of [64Cu]NODAGA-CG34

This protocol describes the general steps for the synthesis of the CG34 peptide, its conjugation to the NODAGA chelator, and subsequent radiolabeling with <sup>64</sup>Cu.

A. Solid-Phase Peptide Synthesis (SPPS) of CG34 Peptide

The CG34 peptide is a peptidomimetic analog of the C-terminus of chemerin. Its synthesis is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

- Materials:
  - Fmoc-protected amino acids
  - Rink Amide resin
  - Coupling reagents (e.g., HBTU, HOBt)
  - Base (e.g., DIPEA)
  - Deprotection solution (e.g., 20% piperidine in DMF)
  - Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)
  - Solvents (DMF, DCM, diethyl ether)
  - HPLC for purification
  - Mass spectrometer for characterization
- Procedure:
  - Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
  - Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.



- Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. Monitor the reaction using a ninhydrin test.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the CG34 sequence.
- Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the CG34 peptide using mass spectrometry and analytical HPLC.
- B. Conjugation of CG34 Peptide to NODAGA
- Materials:
  - Purified CG34 peptide with a free amine group (e.g., on a lysine residue)
  - NODAGA-NHS ester (or other activated form of NODAGA)
  - Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
  - Solvents (DMF or DMSO)
  - HPLC for purification
  - Mass spectrometer for characterization
- Procedure:
  - Dissolve the CG34 peptide in the reaction buffer.
  - Dissolve the NODAGA-NHS ester in a small amount of DMF or DMSO.



- Add the NODAGA-NHS ester solution to the peptide solution in a molar excess (e.g., 3-5 fold).
- Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Purify the NODAGA-CG34 conjugate by reverse-phase HPLC.
- Confirm the identity of the conjugate by mass spectrometry.
- C. Radiolabeling of NODAGA-CG34 with 64Cu
- Materials:
  - NODAGA-CG34 conjugate
  - [64Cu]CuCl<sub>2</sub> in dilute HCl
  - Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
  - Reaction vial
  - Heating block or water bath
  - Radio-TLC or radio-HPLC for quality control
- Procedure:
  - In a reaction vial, add the NODAGA-CG34 conjugate (typically 5-20 μg).
  - Add ammonium acetate buffer to maintain the pH between 5.5 and 6.5.
  - Add the [64Cu]CuCl<sub>2</sub> solution (typically 37-370 MBq).
  - Incubate the reaction mixture at 42°C for 30-45 minutes.[4] Some NODAGA conjugates
     can be labeled at room temperature.[5]
  - Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is desirable.



• The final product can be used for in vivo studies after appropriate formulation in a sterile solution (e.g., saline).

### Protocol 2: Animal Models for In Vivo Imaging of ChemR23

A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

- Materials:
  - C57BL/6 mice (male or female, 8-12 weeks old)
  - Lipopolysaccharide (LPS) from E. coli
  - Sterile phosphate-buffered saline (PBS)
  - Anesthesia (e.g., isoflurane)
  - Intratracheal instillation device
- Procedure:
  - Anesthetize the mouse using isoflurane.
  - Intratracheally instill a single dose of LPS (e.g., 2.5 mg/kg) dissolved in sterile PBS (typically 50 μL). Control mice receive sterile PBS only.
  - Allow the mice to recover. The peak of inflammation and ChemR23 expression is often observed 24-72 hours post-LPS administration.
  - At the desired time point, the mice are ready for PET imaging with [64Cu]NODAGA-CG34.
- B. Bleomycin-Induced Pulmonary Fibrosis in Mice
- Materials:
  - C57BL/6 mice (male or female, 8-12 weeks old)



- Bleomycin sulfate
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Intratracheal instillation device
- Procedure:
  - Anesthetize the mouse using isoflurane.
  - Intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) dissolved in sterile saline (typically 50 μL). Control mice receive sterile saline only.
  - Monitor the mice for weight loss and signs of distress.
  - The fibrotic phase typically develops from day 7 onwards, with significant fibrosis established by day 14-21.
  - At the desired time point, the mice are ready for PET imaging.
- C. Breast Cancer Xenograft Model in Mice
- Materials:
  - Immunocompromised mice (e.g., nude or SCID)
  - ChemR23-positive human breast cancer cell line (e.g., DU4475)
  - Cell culture medium and supplements
  - Matrigel (optional)
  - Sterile PBS
- Procedure:
  - Culture the breast cancer cells to ~80% confluency.



- Harvest the cells and resuspend them in sterile PBS, with or without Matrigel.
- $\circ$  Subcutaneously inject the cell suspension (e.g., 5 x 10<sup>6</sup> cells in 100-200 µL) into the flank of the mice.
- Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm<sup>3</sup>).
- The mice are then ready for PET imaging.

#### **Protocol 3: In Vivo PET Imaging**

- Materials:
  - Animal model with the disease of interest
  - [64Cu]NODAGA-CG34 radiotracer
  - Anesthesia (e.g., isoflurane)
  - Small animal PET/CT scanner
  - Tail vein catheter or syringe for injection
- Procedure:
  - Anesthetize the mouse and place it on the scanner bed.
  - Perform a CT scan for anatomical reference and attenuation correction.
  - Administer a bolus injection of [64Cu]NODAGA-CG34 (e.g., 3.7-7.4 MBq) via the tail vein.
  - Acquire dynamic or static PET images at desired time points (e.g., 60-90 minutes postinjection).
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
  - Co-register the PET and CT images for anatomical localization of tracer uptake.



 Perform quantitative analysis by drawing regions of interest (ROIs) on the images to determine the tracer uptake in various organs, expressed as %ID/g or Standardized Uptake Value (SUV).

# III. Visualizations ChemR23 Signaling Pathway





Click to download full resolution via product page

Caption: Simplified ChemR23 signaling cascade upon ligand binding.



### **Experimental Workflow for PET Imaging**

In Vivo PET Imaging Workflow Preparation 2. [64Cu]NODAGA-CG34 1. Animal Model Induction (e.g., ALI, Fibrosis, Xenograft) Synthesis & Radiolabeling Imaging Procedure 3. Anesthesia 4. CT Scan (Anatomy) 5. Radiotracer Injection 6. PET Scan (Dynamic/Static) Data Analysis 7. Image Reconstruction 8. ROI Analysis (%ID/g, SUV) correlates with 9. Ex vivo Biodistribution (Validation)

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Collagen-targeted PET imaging for progressive experimental lung fibrosis quantification and monitoring of efficacy of anti-fibrotic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]Ga-FAPI-46 PET for noninvasive detection of pulmonary fibrosis disease activity -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In Vivo Imaging of ChemR23 in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423298#in-vivo-imaging-of-chemr23-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com